molecular formula C11H8F3N B11892633 1-(Trifluoromethyl)naphthalen-2-amine

1-(Trifluoromethyl)naphthalen-2-amine

Cat. No.: B11892633
M. Wt: 211.18 g/mol
InChI Key: PTKWKSXFYPTSGY-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)naphthalen-2-amine is an organic compound with the molecular formula C11H8F3N. It is a derivative of naphthalene, where one of the hydrogen atoms is replaced by a trifluoromethyl group and another by an amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Trifluoromethyl)naphthalen-2-amine can be synthesized through several methods. One common approach involves the trifluoromethylation of naphthalen-2-amine using trifluoromethylating agents such as CF3SO2Na. This method is advantageous due to its good functional group tolerance and mild reaction conditions .

Another method involves the use of trifluoromethyl ketimines, which are reacted with secondary amines under specific conditions to yield the desired product. This approach is particularly useful for the enantioselective synthesis of chiral derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-(Trifluoromethyl)naphthalen-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthalenes, naphthoquinones, and amine derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-(Trifluoromethyl)naphthalen-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to target sites with high affinity. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Properties

Molecular Formula

C11H8F3N

Molecular Weight

211.18 g/mol

IUPAC Name

1-(trifluoromethyl)naphthalen-2-amine

InChI

InChI=1S/C11H8F3N/c12-11(13,14)10-8-4-2-1-3-7(8)5-6-9(10)15/h1-6H,15H2

InChI Key

PTKWKSXFYPTSGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C(F)(F)F)N

Origin of Product

United States

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